molecular formula C10H15ClN2O5 B14868279 Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride

Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B14868279
M. Wt: 278.69 g/mol
InChI Key: INSXIYQGHZNCJX-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride typically involves the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high isolated yields (up to 88%) of the products within a short reaction time (15–45 minutes) . The reaction conditions are generally mild, and the cycloaddition exclusively follows the endo-pathway, enabling access to the cis-derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or protection of neuronal cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a morpholino group and carboxylate ester makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C10H15ClN2O5

Molecular Weight

278.69 g/mol

IUPAC Name

methyl 4-(3,5-dioxomorpholin-4-yl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H14N2O5.ClH/c1-16-10(15)7-2-6(3-11-7)12-8(13)4-17-5-9(12)14;/h6-7,11H,2-5H2,1H3;1H

InChI Key

INSXIYQGHZNCJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)N2C(=O)COCC2=O.Cl

Origin of Product

United States

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